

3-Bromo-2-ethoxy-5-nitropyridine solubility data

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Compound of Interest

Compound Name: 3-Bromo-2-ethoxy-5-nitropyridine

Cat. No.: B1601595

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An In-depth Technical Guide to the Solubility Profile of **3-Bromo-2-ethoxy-5-nitropyridine**

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Chemical Development

In the realms of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable product is paved with critical data points. Among the most fundamental of these is solubility. For a compound like **3-Bromo-2-ethoxy-5-nitropyridine**, a substituted pyridine derivative with potential applications as a building block in medicinal chemistry, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of rational drug design, formulation development, and process chemistry. Poor solubility can terminate the development of an otherwise promising drug candidate, hindering its absorption and bioavailability. Conversely, a well-characterized solubility profile enables chemists to select appropriate reaction media, and allows formulators to design effective delivery systems.

This guide provides a comprehensive technical overview of **3-Bromo-2-ethoxy-5-nitropyridine**, from its core physicochemical properties to a detailed, field-proven protocol for the experimental determination of its solubility. It is designed for the hands-on researcher, offering not just methods, but the scientific rationale behind them, ensuring that the data generated is both accurate and meaningful.

Section 1: Physicochemical Characterization

Before delving into solubility, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics govern its interactions at the molecular level.

Table 1: Physicochemical Properties of **3-Bromo-2-ethoxy-5-nitropyridine**

Property	Data	Source
Chemical Name	3-Bromo-2-ethoxy-5-nitropyridine	-
CAS Number	74919-31-6	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	-
Molecular Weight	247.05 g/mol	-
Appearance	Expected to be a solid	Inferred
Predicted pKa	-2.99 ± 0.20 (for the similar 3-Bromo-2-methoxy-5-nitropyridine)	[2]
Predicted XLogP3	1.7 (for the similar 3-Bromo-2-methoxy-5-nitropyridine)	[3]

Note: Some properties are inferred from structurally similar compounds due to limited publicly available data for this specific molecule.

The structure of **3-Bromo-2-ethoxy-5-nitropyridine** is a tapestry of functional groups, each contributing to its overall polarity and potential for intermolecular interactions. The pyridine ring itself is polar. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly increasing the molecule's polarity. The ethoxy group (-OCH₂CH₃) introduces both a polar ether linkage and a non-polar ethyl component. The bromine atom adds to the molecular weight and electronegativity. This structural complexity suggests a nuanced solubility profile.

Caption: Molecular structure and key functional groups influencing solubility.

Section 2: Theoretical Solubility Assessment

The principle of "like dissolves like" provides a robust framework for predicting solubility.^{[4][5]} By analyzing the polarity of **3-Bromo-2-ethoxy-5-nitropyridine** and potential solvents, we can formulate a hypothesis about its behavior.

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): The presence of multiple polar groups (nitro, ether, pyridine nitrogen) suggests some affinity for polar solvents. However, the overall molecular size and the non-polar hydrocarbon character of the ethoxy group will likely limit its solubility in water. It is expected to be sparingly soluble in water but may show moderate solubility in alcohols like ethanol, which can engage in hydrogen bonding and also have a non-polar component.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at dissolving polar molecules without the complexities of hydrogen bond donation. Due to the significant dipole moment imparted by the nitro group and the pyridine ring, **3-Bromo-2-ethoxy-5-nitropyridine** is predicted to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
- **Non-polar Solvents** (e.g., Hexane, Toluene): The molecule's significant polarity makes it unlikely to be soluble in non-polar solvents like hexane. The "like dissolves like" rule suggests a mismatch between the solute and solvent.^[4]

Section 3: Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section details a rigorous, self-validating protocol for quantitatively measuring the solubility of **3-Bromo-2-ethoxy-5-nitropyridine**. The shake-flask method, while traditional, remains the gold standard for its reliability.^[5]

Causality Behind Experimental Choices

- **Method Selection:** The equilibrium shake-flask method is chosen because it ensures the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.
- **Temperature Control:** Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate this variable, ensuring data is reproducible. Room

temperature (~25°C) is a standard starting point.

- Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the analyte in a complex matrix. A UV-Vis detector is appropriate as the nitro-aromatic structure will have a strong chromophore.

Safety & Handling Precautions

While specific toxicity data for this compound is limited, the precautionary principle dictates that it should be handled as a hazardous substance based on its chemical class (halogenated nitropyridine).^{[6][7][8][9]}

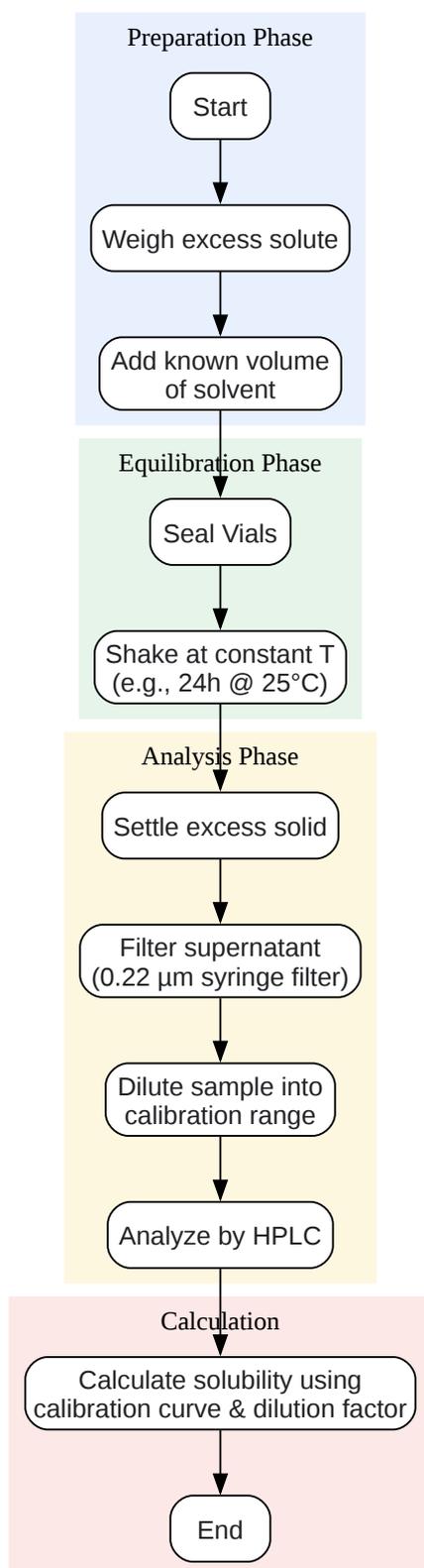
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
- Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.^{[10][11]}
- Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Methodology

- Preparation of Stock Standard: Accurately weigh approximately 10 mg of **3-Bromo-2-ethoxy-5-nitropyridine** and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to prepare a calibration curve.
- Calibration Curve Generation: Prepare a series of dilutions from the stock standard (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Analyze these by HPLC to generate a standard curve of detector response versus concentration.
- Sample Preparation: In a series of glass vials, add an excess amount of solid **3-Bromo-2-ethoxy-5-nitropyridine** to a known volume (e.g., 2 mL) of each test solvent (e.g., water, ethanol, acetonitrile, hexane). "Excess" means enough solid remains undissolved at equilibrium.

- **Equilibration:** Seal the vials and place them in an orbital shaker or rotator within a constant temperature water bath set to 25°C. Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[5]
- **Phase Separation:** After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved particles. This step is critical to avoid artificially high results.
- **Dilution and Analysis:** Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile) to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
- **Calculation:** Use the peak area from the HPLC analysis and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility in the original solvent.

$$\text{Solubility (mg/mL)} = (\text{Concentration from Curve (mg/mL)}) \times (\text{Dilution Factor})$$



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Caption: Experimental workflow for solubility determination.

Section 4: Data Presentation & Interpretation

Quantitative solubility data should be presented clearly. The following table serves as a template for recording experimental results.

Table 2: Experimental Solubility of **3-Bromo-2-ethoxy-5-nitropyridine** at 25°C

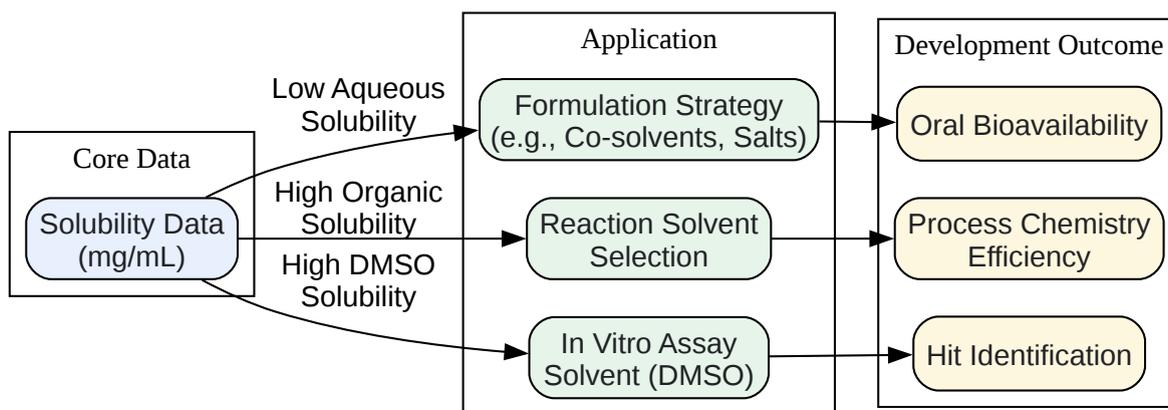
Solvent	Qualitative Classification	Quantitative Solubility (mg/mL)	Quantitative Solubility (mol/L)
Water	e.g., Sparingly Soluble	Record experimental value	Calculate from mg/mL
Ethanol	e.g., Soluble	Record experimental value	Calculate from mg/mL
Acetonitrile	e.g., Freely Soluble	Record experimental value	Calculate from mg/mL
Dimethyl Sulfoxide (DMSO)	e.g., Very Soluble	Record experimental value	Calculate from mg/mL
Hexane	e.g., Insoluble	Record experimental value	Calculate from mg/mL

Section 5: Implications for Research & Drug Development

The solubility data generated is not an endpoint but a critical input for subsequent development decisions.

- For Synthetic Chemists: Knowing that the compound is likely soluble in polar aprotic solvents like Acetonitrile or DMF guides the choice of reaction media, ensuring a homogeneous reaction environment for predictable kinetics and higher yields.
- For Formulation Scientists: If aqueous solubility is low (as predicted), this signals the need for formulation strategies to enhance bioavailability for potential oral administration. This could include salt formation (if a suitable acidic or basic handle exists), co-solvent systems,

or amorphous solid dispersions. The high solubility in organic solvents like DMSO is useful for in vitro biological screening assays.



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Caption: Impact of solubility data on development pathways.

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